CP-320626 - 186430-23-9

CP-320626

Catalog Number: EVT-264788
CAS Number: 186430-23-9
Molecular Formula: C23H23ClFN3O3
Molecular Weight: 443.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-320626 is a potent inhibitor, synergistic with glucose, of human liver glycogen phosphorylase a (LGPa). It is a possible target for type 2 diabetes therapy. CP320626 is also a potent inhibitor of human muscle GPa.
Source and Classification

CP-320626 was developed as part of a series of compounds aimed at inhibiting glycogen phosphorylase activity. It is classified under indole derivatives and is specifically designed to target the purine nucleoside site of glycogen phosphorylase. This classification highlights its role in modulating glucose metabolism, making it a candidate for antidiabetic therapies .

Synthesis Analysis

The synthesis of CP-320626 involves several key steps, typically utilizing techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for creating functionalized probes. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  2. Key Reactions: The process includes reactions such as nucleophilic substitutions and cycloadditions to construct the indole framework and introduce the necessary functional groups.
  3. Yield Optimization: Various modifications are made to enhance yields and selectivity, with reported yields around 12% for specific derivatives .

The complexity of the synthesis reflects the need for precise control over the chemical environment to achieve desired structural characteristics.

Molecular Structure Analysis

The molecular structure of CP-320626 can be described by its core components:

  • Chemical Formula: C₁₄H₁₄ClN₃O
  • Molecular Weight: Approximately 273.73 g/mol
  • Structural Features:
    • A 5-chloro group attached to an indole ring.
    • A carboxamide functional group that enhances binding affinity to glycogen phosphorylase.

X-ray crystallography studies have provided insights into the spatial arrangement of atoms within CP-320626, revealing crucial interactions at the dimer interface site of glycogen phosphorylase .

Chemical Reactions Analysis

CP-320626 participates in various chemical reactions, primarily as an inhibitor of glycogen phosphorylase. Significant reactions include:

  1. Inhibition Mechanism: The compound binds to the active site of glycogen phosphorylase, preventing substrate access and subsequent enzymatic activity.
  2. Reactivity with Functional Groups: The presence of halogens and functional groups allows for further derivatization, which can enhance its pharmacological properties.
  3. Stability Studies: Research indicates that CP-320626 maintains stability under physiological conditions, making it suitable for biological applications .
Mechanism of Action

The mechanism by which CP-320626 exerts its effects involves several biochemical pathways:

  1. Inhibition of Glycogen Phosphorylase: By binding to the enzyme, CP-320626 reduces glucose release from glycogen stores, thereby lowering blood glucose levels.
  2. Metabolic Effects: Studies have shown that treatment with CP-320626 leads to decreased fatty acid synthesis and altered glucose metabolism in pancreatic tumor cells, suggesting its potential role in cancer metabolism regulation .
  3. Apoptosis Induction: The inhibition of glycogen phosphorylase by CP-320626 has been linked to increased apoptosis in cancer cells due to limited glucose oxidation and nucleic acid synthesis .
Physical and Chemical Properties Analysis

The physical and chemical properties of CP-320626 include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for its application in biological systems and drug formulation.

Applications

CP-320626 has several scientific applications:

  1. Antidiabetic Research: Its primary application lies in diabetes research, where it serves as a model compound for studying glucose metabolism regulation.
  2. Cancer Metabolism Studies: The compound is utilized in cancer research to explore metabolic pathways and potential therapeutic strategies targeting glycogen metabolism .
  3. Drug Development: As an inhibitor of glycogen phosphorylase, CP-320626 provides a scaffold for developing new drugs aimed at metabolic diseases.
Synthesis and Discovery of CP-320626

Rational Design and Lead Compound Optimization

CP-320626 (chemical name: 5-chloro-1H-indole-2-carboxylic acid [(1S)-1-(4-fluorobenzyl)-2-(4-hydroxy-piperidin-1-yl)-2-oxoethyl]amide) emerged from systematic optimization of indole-2-carboxamide derivatives targeting glycogen phosphorylase (GP). Initial screening identified CP-91149 as a lead compound with moderate human liver glycogen phosphorylase a (hlGPa) inhibition (IC₅₀ ~2 μM) [4]. Structural analyses revealed that indole carboxamides bound to a novel allosteric site located 33 Å from the catalytic site and 15 Å from the AMP site, distinct from glucose-based inhibitors [1] [6]. This site, situated at the subunit interface of the GP dimer, was exclusive to the T-state conformation, enabling stabilization of the less active enzyme form [6].

Optimization focused on:

  • Steric occupancy: Introduction of a 5-chloro substituent on the indole ring enhanced van der Waals contacts with hydrophobic residues (Leu74, Val45) [1].
  • Hydrogen bonding: The 4-hydroxypiperidine moiety formed critical hydrogen bonds with Asp42 and Asn44 of hlGPa [1].
  • Chirality: The (S)-configuration at the Cα position of the benzyl group improved binding affinity by 20-fold compared to the (R)-enantiomer [10].

Table 1: Key Optimization Steps from Lead Compound to CP-320626

CompoundIndole SubstituentAmide Side ChainhlGPa IC₅₀Key Improvement
CP-91149H4-Hydroxypiperidine2.0 μMBaseline activity
Intermediate5-Cl4-Hydroxypiperidine850 nMEnhanced van der Waals contacts
CP-3206265-Cl(S)-1-(4-Fluorobenzyl)205 nMOptimal stereochemistry & hydrophobic fit

Structure-Activity Relationship (SAR) Studies in Indole Carboxamide Derivatives

SAR studies highlighted four critical molecular regions governing hlGPa inhibition:

  • Indole C5 position: Halogen substituents (Cl > F > Br) boosted potency due to hydrophobic pocket occupancy. Non-halogen groups (e.g., methyl) reduced activity by 50% [4] [6].
  • Amide linker: Replacing carboxamide with ester or ketone abolished activity, confirming hydrogen bonding (N-H⋯Tyr613) was essential [2].
  • Chiral center: α-Substituted benzyl groups with electron-withdrawing substituents (4-F > 4-Cl > H) enhanced potency. The (S)-configuration consistently outperformed (R) [10].
  • Piperidine moiety: 4-Hydroxy provided optimal H-bonding vs. 4-methoxy or unsubstituted variants. N-methylation decreased activity 5-fold [1].

Molecular docking showed CP-320626’s indole nitrogen formed a water-mediated H-bond with Glu501, while the fluorobenzyl group occupied a hydrophobic cleft near Phe285 [4]. Synergy with glucose arose from dual stabilization of the T-state: Glucose bound the catalytic site, while CP-320626 bound the allosteric site, collectively suppressing R-state transition [1] [7].

Table 2: SAR of Critical Regions in Indole Carboxamide Derivatives

Molecular RegionFunctional GroupEffect on hlGPa IC₅₀Structural Basis
Indole C55-Cl205 nMHydrophobic contact with Val45
5-F380 nMWeaker hydrophobic interaction
H2.0 μMNo van der Waals stabilization
Amide linker-CONH-205 nMH-bond with Tyr613
-COOCH₃->10 μMLost H-bond donor
Chiral center(S)-4-Fluorobenzyl205 nMOptimal hydrophobic fit
(R)-4-Fluorobenzyl4.1 μMSteric clash with Phe285
Piperidine4-OH205 nMH-bond with Asp42
4-OCH₃1.2 μMSteric bulk disrupts H-bond

Early Pharmacological Screening for Glycogen Phosphorylase Inhibition

In vitro profiling demonstrated species-specific inhibition:

  • Human liver GPa (hlGPa): IC₅₀ = 205 nM [3]
  • Rabbit muscle GPb (rmGPb): IC₅₀ = 320 nM [1]
  • Pig liver GPa: IC₅₀ = 2.39 μM [7]

Assays measuring glycogenolysis (physiological direction) revealed synergy with glucose in liver isoforms: CP-320626’s IC₅₀ decreased 4-fold in the presence of 10 mM glucose [7]. Conversely, glucose analogues like N-acetyl-β-D-glucopyranosylamine (1-GlcNAc) enhanced inhibition, while caffeine (binding the purine site) showed additive effects [7].

In cell-based models:

  • SK-HEP-1 hepatocytes: Reduced forskolin-induced glycogenolysis by 90% at 10 μM [10].
  • Primary rat hepatocytes: Inhibited glucagon-induced glucose output (IC₅₀ = 1.8 μM) [7].

Unexpectedly, dog studies showed dual hypoglycemic and hypocholesterolemic effects: CP-320626 reduced plasma cholesterol by 90% after 2 weeks [10]. Mechanistic studies revealed off-target inhibition of lanosterol 14α-demethylase (CYP51), a key cholesterol biosynthesis enzyme (IC₅₀ = 1.2 μM). This led to hepatic lanosterol accumulation in ob/ob mice [10].

Table 3: Early Pharmacological Profiling of CP-320626

Model SystemKey MetricResultSignificance
In vitro enzymatichlGPa IC₅₀205 nMSpecies-specific potency
rmGPb IC₅₀320 nMCross-isoform activity
Cell-basedSK-HEP-1 glycogenolysis inhibition90% at 10 μMCellular efficacy
Rat hepatocytes (glucagon-induced)IC₅₀ = 1.8 μMPhysiologically relevant model
In vivo (ob/ob mice)Plasma glucose reduction50% at 50 mg/kgAcute glucose-lowering
Hepatic cholesterol synthesis inhibition70% at 50 mg/kgDual-action mechanism
Off-targetCYP51 inhibitionIC₅₀ = 1.2 μMLanosterol accumulation

In vivo efficacy in ob/ob mice confirmed acute glucose-lowering (50% reduction at 50 mg/kg) without altering plasma insulin [3]. Structural analogues with reduced CYP51 activity maintained GP inhibition, validating the potential for dual-action therapeutics targeting diabetic dyslipidemia [10].

Properties

CAS Number

186430-23-9

Product Name

CP-320626

IUPAC Name

5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C23H23ClFN3O3

Molecular Weight

443.9 g/mol

InChI

InChI=1S/C23H23ClFN3O3/c24-16-3-6-19-15(12-16)13-20(26-19)22(30)27-21(11-14-1-4-17(25)5-2-14)23(31)28-9-7-18(29)8-10-28/h1-6,12-13,18,21,26,29H,7-11H2,(H,27,30)/t21-/m0/s1

InChI Key

YDCGVASFVACWKF-NRFANRHFSA-N

SMILES

C1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-N-((2S)-3-(4-fluorophenyl)-1-(4-hydroxy-1-piperidinyl)-1-oxo-2-propanyl)-1H-indole-2-carboxamide
CP 320626
CP-320626

Canonical SMILES

C1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl

Isomeric SMILES

C1CN(CCC1O)C(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.